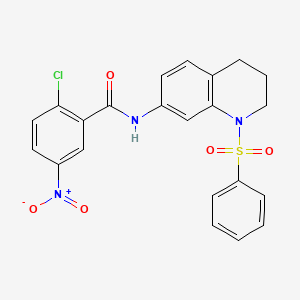

2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is also known by its chemical name, NSC 741909, and has been the subject of numerous studies and research projects over the years. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Organocatalytic Enantioselective Synthesis : A method involving organocatalytic enantioselective Pictet-Spengler reactions was utilized for the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating the sulfenamide moiety's critical role in the rate and enantioselectivity of the iminium ion cyclization. This methodology facilitated the synthesis of natural products and synthetic drugs, showcasing the versatility of related chemical structures in organic synthesis (Mons et al., 2014).

Pro-apoptotic Effects in Cancer Cells : Research on sulfonamide derivatives, including structures similar to 2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, revealed their capacity to induce pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells. This indicates potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

Biological Activity and Applications

Anticancer Activity : A study on quinazoline derivatives, including the synthesis and characterization of N-substituted quinazolines with sulfonamide groups, highlighted their potential as diuretic and antihypertensive agents. These compounds showed significant activity in in vitro evaluations, suggesting the broader applicability of similar compounds in medicinal chemistry (Rahman et al., 2014).

Nickel-Catalyzed C-H Bond Functionalization : The nickel-catalyzed direct sulfenylation and sulfonylation of benzamide derivatives using an 8-aminoquinoline moiety as a bidentate directing group was explored. This method presents a convenient route for forming valuable diaryl sulfides and sulfones, highlighting the chemical versatility of compounds related to 2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Reddy et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in various cellular processes, including cell differentiation, metabolism, and immune response.

Mode of Action

It is known to interact with its targets, potentially modulating their activity and resulting in changes in cellular processes .

Result of Action

Given its targets, it may influence cell differentiation, metabolism, and immune response .

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O5S/c23-20-11-10-17(26(28)29)14-19(20)22(27)24-16-9-8-15-5-4-12-25(21(15)13-16)32(30,31)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIYDEFYDMAQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)

![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)

![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2766628.png)

![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)